

# An In-depth Technical Guide to Fluorescent Labeling with 5-FAM SE

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## Compound of Interest

Compound Name: 5-FAM SE

Cat. No.: B1664180

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## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-carboxyfluorescein, succinimidyl ester (**5-FAM SE**), a widely used amine-reactive fluorescent dye. It details its chemical and spectral properties, provides protocols for labeling proteins and oligonucleotides, and illustrates key experimental workflows and a relevant signaling pathway.

## Core Concepts of 5-FAM SE Labeling

**5-FAM SE** is the succinimidyl ester derivative of 5-carboxyfluorescein. The succinimidyl ester moiety makes it highly reactive towards primary aliphatic amines, such as the N-terminus of proteins and the amine-modified linkers in synthetic oligonucleotides.<sup>[1]</sup> This reaction forms a stable amide bond, covalently attaching the fluorescent FAM dye to the target molecule.<sup>[2]</sup> Compared to its predecessor, fluorescein isothiocyanate (FITC), **5-FAM SE** forms more stable conjugates that are less susceptible to hydrolysis, making it a preferred choice for many bioconjugation applications.<sup>[3]</sup>

The labeling reaction is pH-dependent, with optimal conditions typically between pH 7.5 and 8.5 for efficient conjugation to amines.<sup>[2]</sup> Buffers containing primary amines, such as Tris, should be avoided as they compete with the target molecule for reaction with the dye.<sup>[1]</sup>

## Quantitative Data

The following tables summarize the key quantitative data for **5-FAM SE**.

Table 1: Chemical and Physical Properties of **5-FAM SE**

Property	Value	Reference
CAS Number	92557-80-7	[3]
Molecular Formula	C <sub>25</sub> H <sub>15</sub> NO <sub>9</sub>	[4]
Molecular Weight	473.4 g/mol	[4]
Form	Lyophilized solid	[3]
Solubility	DMSO, DMF	[3]

Table 2: Spectral Properties of 5-FAM

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~492-495 nm	[4][5]
Emission Maximum ( $\lambda_{em}$ )	~514-519 nm	[4][5]
Molar Extinction Coefficient ( $\epsilon$ )	83,000 cm <sup>-1</sup> M <sup>-1</sup>	[6][7]
Quantum Yield ( $\Phi$ )	~0.92 (relative to fluorescein)	[8]
Recommended Filter Set	FITC	[9]

## Experimental Protocols

### Protein Labeling with 5-FAM SE

This protocol provides a general guideline for labeling proteins with **5-FAM SE**. The optimal conditions may vary depending on the specific protein.

Materials:

- Protein of interest (2-10 mg/mL)

- **5-FAM SE**

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

Procedure:

- Protein Preparation:
  - Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[\[1\]](#) Ensure the buffer is free of primary amines.[\[1\]](#)
- **5-FAM SE** Stock Solution Preparation:
  - Allow the vial of **5-FAM SE** to warm to room temperature.
  - Prepare a 10 mM stock solution by dissolving the **5-FAM SE** in anhydrous DMSO.[\[1\]](#) Vortex until fully dissolved. This solution is moisture-sensitive and should be used immediately.
- Conjugation Reaction:
  - Calculate the required volume of the **5-FAM SE** stock solution. A molar ratio of 10:1 (dye:protein) is a common starting point.[\[1\]](#)
  - Slowly add the calculated volume of the **5-FAM SE** stock solution to the protein solution while gently vortexing.
  - Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.[\[1\]](#)
- Purification of the Labeled Protein:

- Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.  
[\[1\]](#)
- Collect the fractions containing the labeled protein, which will be visible as a colored band that elutes first.
- Characterization:
  - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~495 nm (for the FAM dye).

## Oligonucleotide Labeling with 5-FAM SE

This protocol describes the labeling of an amine-modified oligonucleotide.

Materials:

- Amine-modified oligonucleotide (0.3-0.8 mM)
- **5-FAM SE**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3
- Purification reagents (e.g., for ethanol precipitation or HPLC)

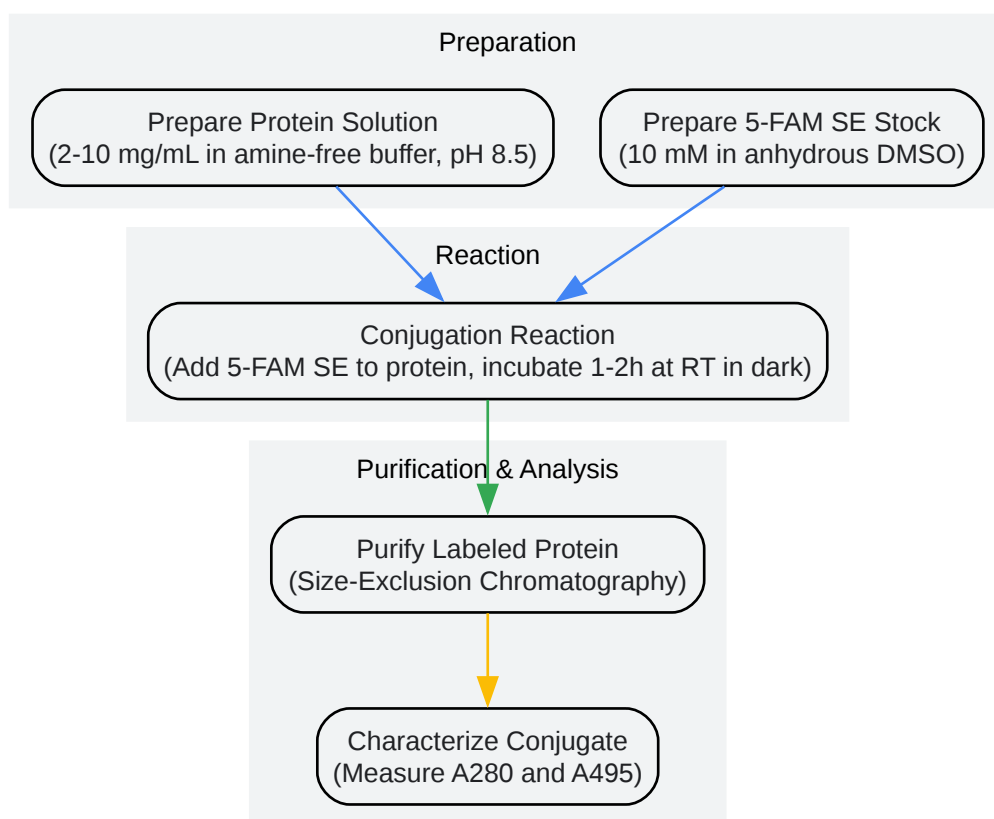
Procedure:

- Oligonucleotide Preparation:
  - Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[\[10\]](#)
- **5-FAM SE** Stock Solution Preparation:
  - Prepare a 10-20 mg/mL stock solution of **5-FAM SE** in anhydrous DMSO immediately before use.[\[10\]](#)

- Conjugation Reaction:
  - Add the **5-FAM SE** stock solution to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically.
  - Gently vortex the reaction mixture and incubate at room temperature for 1-3 hours.[\[10\]](#)
- Purification of the Labeled Oligonucleotide:
  - Purify the labeled oligonucleotide from unreacted dye using a suitable method such as ethanol precipitation or reverse-phase HPLC.[\[10\]](#)
  - For ethanol precipitation, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol.[\[10\]](#) Incubate at -20°C for at least 30 minutes and then centrifuge to pellet the oligonucleotide.[\[10\]](#) Wash the pellet with 70% ethanol.[\[10\]](#)
- Characterization:
  - Confirm the successful labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and ~495 nm (for the FAM dye).

## Visualizations

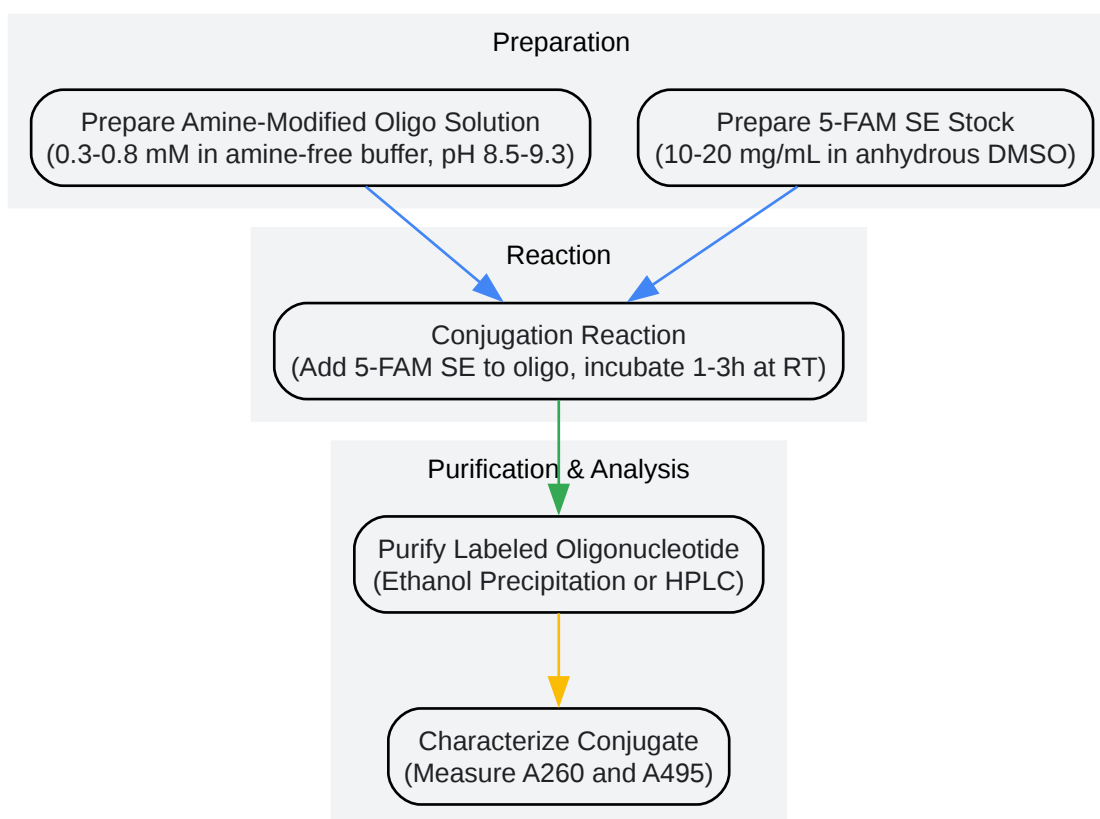
### Experimental Workflow for Protein Labeling with 5-FAM SE



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Caption: Workflow for labeling proteins with **5-FAM SE**.

## Experimental Workflow for Oligonucleotide Labeling with 5-FAM SE

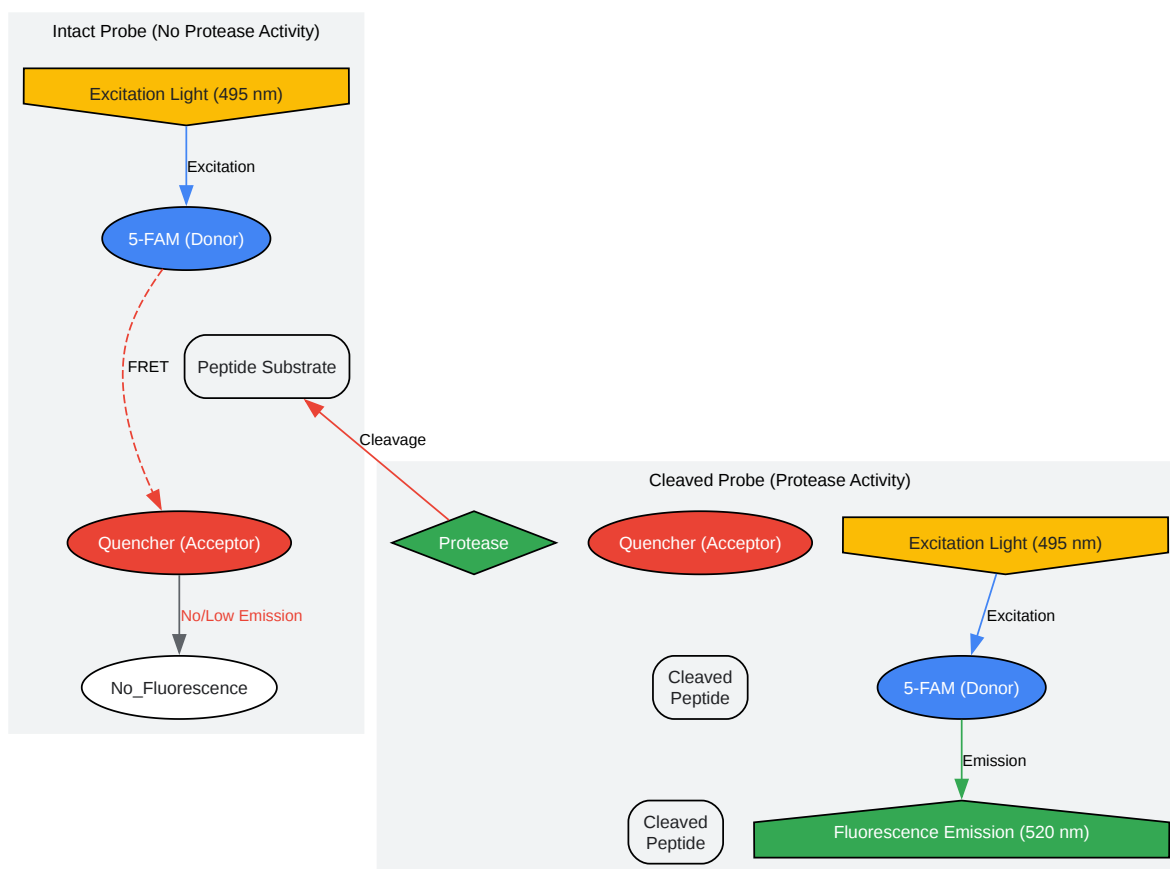


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Caption: Workflow for labeling oligonucleotides with **5-FAM SE**.

## Signaling Pathway: FRET-Based Protease Activity Assay

5-FAM is commonly used as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) based assays for detecting protease activity.<sup>[11][12]</sup> In such an assay, a peptide substrate containing the protease cleavage site is labeled with a FRET pair, typically a donor fluorophore like 5-FAM and an acceptor/quencher molecule.



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Caption: FRET-based detection of protease activity using a 5-FAM labeled peptide.

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